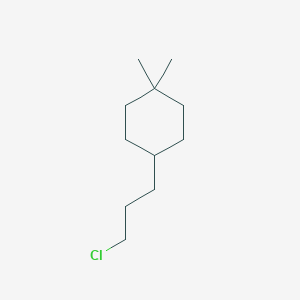
4-(3-Chloropropyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-chloropropyl group and two methyl groups at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane typically involves the alkylation of 1,1-dimethylcyclohexane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can convert the chloropropyl group to a propyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(3-Hydroxypropyl)-1,1-dimethylcyclohexane
Oxidation: 4-(3-Oxopropyl)-1,1-dimethylcyclohexane
Reduction: 4-Propyl-1,1-dimethylcyclohexane
Aplicaciones Científicas De Investigación
4-(3-Chloropropyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of cell membrane interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
4-(3-Chloropropyl)-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring.
4-(3-Chloropropyl)-1,1-dimethylbenzene: Similar structure but with a benzene ring.
4-(3-Chloropropyl)-1,1-dimethylcycloheptane: Similar structure but with a cycloheptane ring.
Uniqueness: 4-(3-Chloropropyl)-1,1-dimethylcyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclohexane ring provides a stable, non-aromatic structure that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
Clave InChI |
KGGDANVDUHEHPN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CCCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
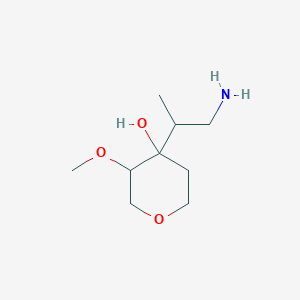
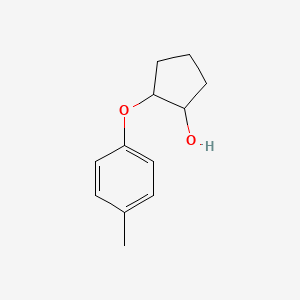
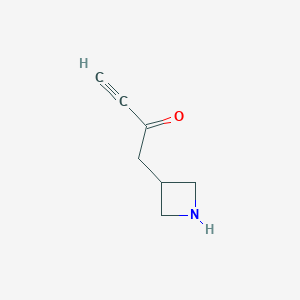
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
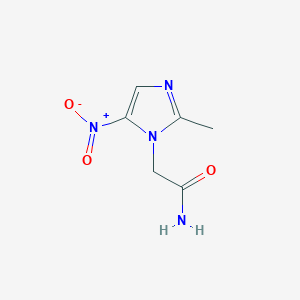
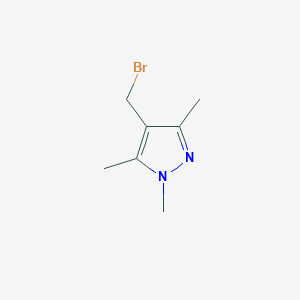
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
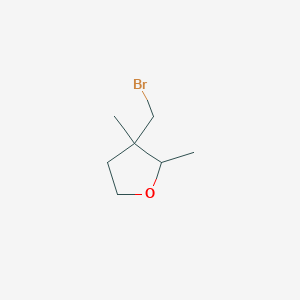
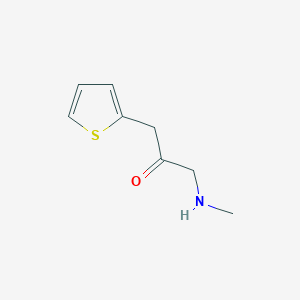
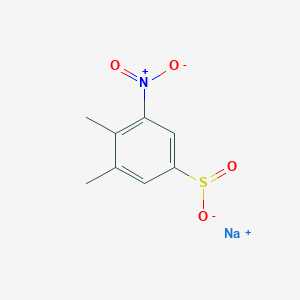
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
